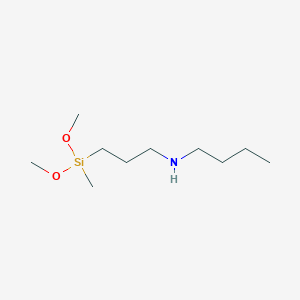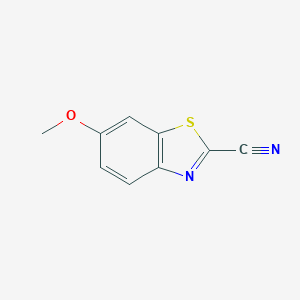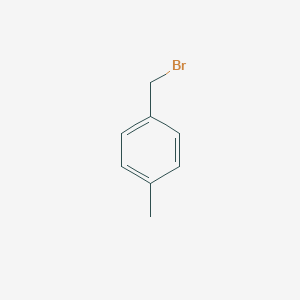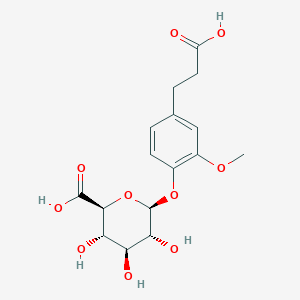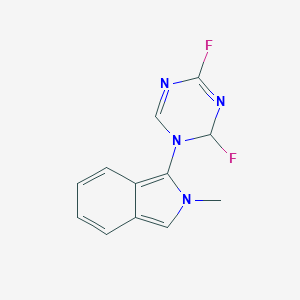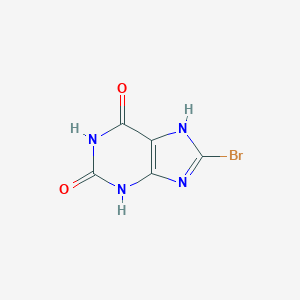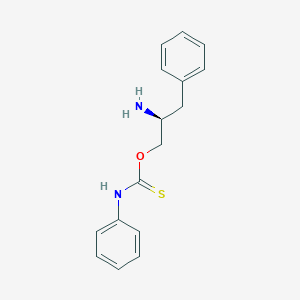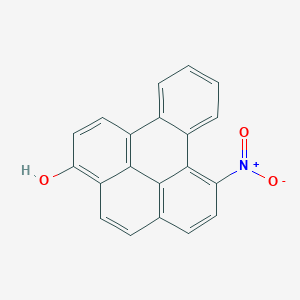
Benzo(e)pyren-3-ol, 8-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(e)pyren-3-ol, 8-nitro- is a chemical compound that belongs to the family of nitroaromatic compounds. It is a derivative of benzo(e)pyrene, which is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in tobacco smoke, vehicle exhaust, and grilled foods. The compound has been of interest to researchers due to its potential biological and environmental effects.
Mécanisme D'action
The mechanism of action of benzo(e)pyren-3-ol, 8-nitro- is complex and involves multiple pathways. The compound is metabolized by enzymes in the liver and other organs, leading to the formation of reactive intermediates that can bind to DNA and proteins. This binding can result in DNA damage and protein dysfunction, leading to cellular and tissue damage. In addition, benzo(e)pyren-3-ol, 8-nitro- has been shown to induce oxidative stress, which can further exacerbate the damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of benzo(e)pyren-3-ol, 8-nitro- are diverse and depend on the dose and duration of exposure. The compound has been shown to affect the expression of genes related to inflammation, oxidative stress, and cell cycle regulation. In addition, benzo(e)pyren-3-ol, 8-nitro- has been shown to induce apoptosis, or programmed cell death, in various cell types. This can lead to tissue damage and dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
The use of benzo(e)pyren-3-ol, 8-nitro- in lab experiments has several advantages and limitations. One advantage is that the compound is readily available and relatively inexpensive. In addition, it has been extensively studied, and its biological effects are well documented. However, one limitation is that the compound is highly toxic and requires careful handling and disposal. In addition, the biological effects of benzo(e)pyren-3-ol, 8-nitro- can vary depending on the cell type and experimental conditions, making it difficult to generalize the results.
Orientations Futures
There are several future directions for research on benzo(e)pyren-3-ol, 8-nitro-. One direction is to study the effects of the compound in different animal models and human populations. This can help to elucidate the mechanisms of action and the potential health effects of exposure. Another direction is to develop new methods for the synthesis and purification of benzo(e)pyren-3-ol, 8-nitro-. This can improve the quality and yield of the compound, making it more accessible for research. Finally, there is a need for more research on the potential environmental effects of benzo(e)pyren-3-ol, 8-nitro-. The compound is commonly found in polluted air and water, and its effects on ecosystems and wildlife are not well understood.
Méthodes De Synthèse
The synthesis of benzo(e)pyren-3-ol, 8-nitro- can be achieved through various methods. One of the most common methods is the nitration of benzo(e)pyrene using a mixture of nitric acid and sulfuric acid. The resulting compound is then reduced with a reducing agent such as zinc or iron to yield benzo(e)pyren-3-ol, 8-nitro-. The purity of the compound can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
Benzo(e)pyren-3-ol, 8-nitro- has been extensively studied for its potential biological effects. It has been shown to be a potent mutagen and carcinogen in animal studies. The compound has been found to induce DNA damage and oxidative stress, leading to the development of tumors in various organs. In addition, benzo(e)pyren-3-ol, 8-nitro- has been shown to affect the immune system, leading to immunosuppression and increased susceptibility to infections.
Propriétés
Numéro CAS |
115664-50-1 |
|---|---|
Nom du produit |
Benzo(e)pyren-3-ol, 8-nitro- |
Formule moléculaire |
C20H11NO3 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
8-nitrobenzo[e]pyren-3-ol |
InChI |
InChI=1S/C20H11NO3/c22-17-10-8-14-12-3-1-2-4-13(12)20-16(21(23)24)9-6-11-5-7-15(17)19(14)18(11)20/h1-10,22H |
Clé InChI |
RFVBTMAHKTUIBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)O)C=CC5=C4C2=C(C=C5)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)O)C=CC5=C4C2=C(C=C5)[N+](=O)[O-] |
Autres numéros CAS |
115664-50-1 |
Synonymes |
1-Nitrobenzo(e)pyren-6-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



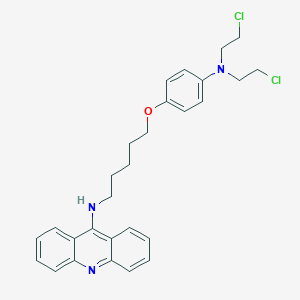

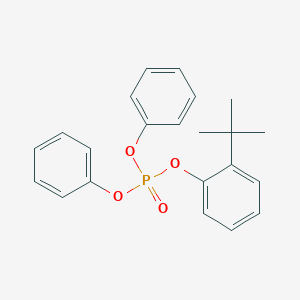
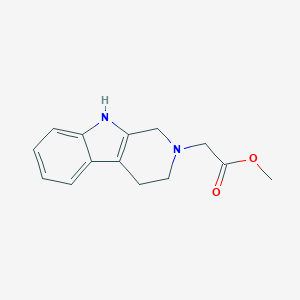
![1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol](/img/structure/B49268.png)

